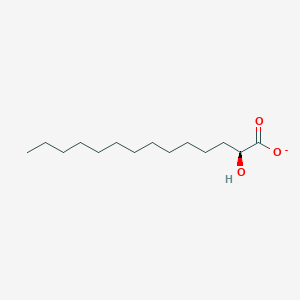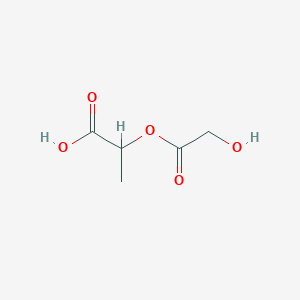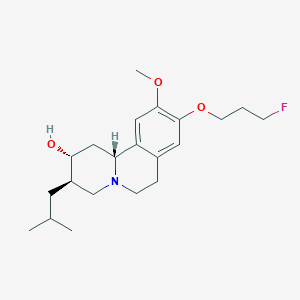
Florbenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florbenazine: is a fluorine-18 labeled radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is designed to bind to specific molecular targets in the brain, allowing for the visualization of certain pathological conditions, such as Alzheimer’s disease and other neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Florbenazine is synthesized through a multi-step chemical process. The synthesis involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure.
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure high radiochemical purity and yield. The process is carried out in specialized facilities equipped with radiation safety measures. The production typically includes the following steps:
- Preparation of the precursor molecule.
- Radiolabeling with fluorine-18.
- Purification using high-performance liquid chromatography (HPLC).
- Quality control to ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Florbenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium fluoride and cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Florbenazine has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study chemical processes in the brain.
Biology: Helps in understanding the distribution and density of molecular targets in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new diagnostic tools and imaging agents.
Mecanismo De Acción
Florbenazine exerts its effects by binding to specific molecular targets in the brain, such as β-amyloid plaques. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of these targets. The binding of this compound to β-amyloid plaques is highly selective, making it a valuable tool for diagnosing Alzheimer’s disease .
Comparación Con Compuestos Similares
Florbenazine is compared with other similar compounds, such as:
Florbetaben: Another fluorine-18 labeled radiopharmaceutical used for PET imaging of β-amyloid plaques.
Florbetapir: A similar compound used for amyloid imaging in Alzheimer’s disease.
Flutemetamol: Another radiotracer used for PET imaging of amyloid plaques.
Uniqueness: this compound is unique due to its high selectivity for β-amyloid plaques and its ability to provide detailed imaging of neurodegenerative processes. Its use in PET imaging allows for early diagnosis and monitoring of diseases like Alzheimer’s disease, providing valuable insights into disease progression and treatment efficacy .
Propiedades
Número CAS |
937245-42-6 |
|---|---|
Fórmula molecular |
C21H32FNO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1 |
Clave InChI |
GNKGXQHHUUEYQV-BHIYHBOVSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Sinónimos |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



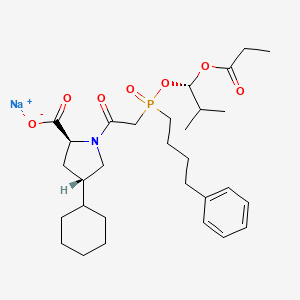
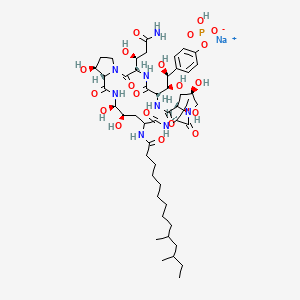
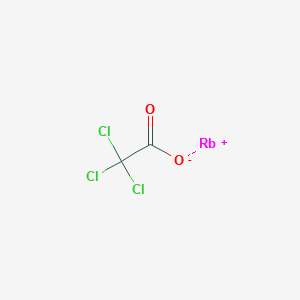

![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
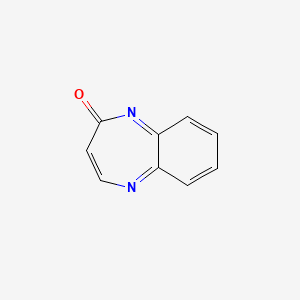


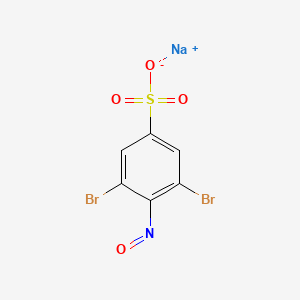
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
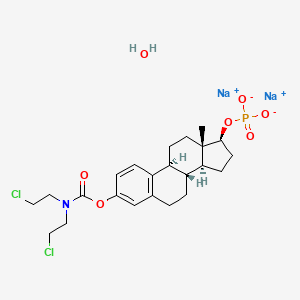
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
